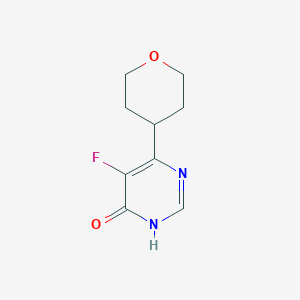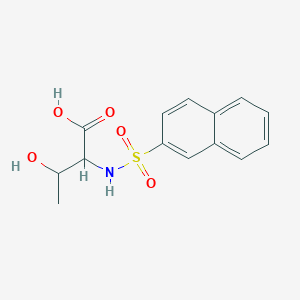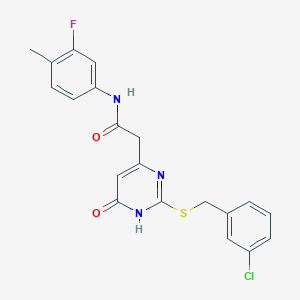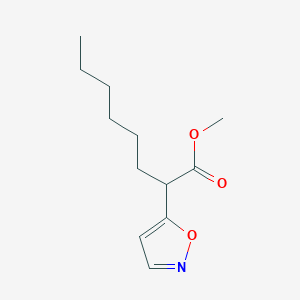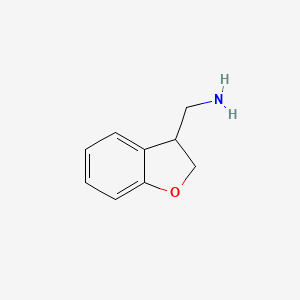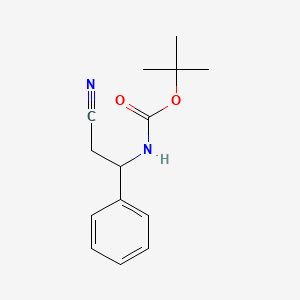
tert-butyl N-(2-cyano-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate, also known as Boc-phenylalanine ethyl ester, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular weight of 303.39 g/mol and a melting point of 78-80°C. This compound is commonly used as a protecting group in the synthesis of peptides and amino acids due to its stability and ease of removal.
Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Heterocycles via Sulfinimines
The compound can be used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Regulation of the Collapse Response Mediator Protein 2 (CRMP2)
It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .
Magneto-Structural Correlation of Cyano-Substituted 3-tert-butylbenzotriazinyls
The compound can be used in the study of magneto-structural correlation of cyano-substituted 3-tert-butylbenzotriazinyls . The spin transition behavior was caused by the structural phase transition, which was consistent with the DSC and computational studies .
Green and Efficient Boc Reagent
The compound can be used as a green and efficient Boc reagent . In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .
Mechanism of Action
Target of Action
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is a complex organic compound. Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
The compound is a type of tert-butyl carbamate . Carbamates are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in bone remodeling .
Pharmacokinetics
The molecular weight of the compound is 246.31 , which may influence its bioavailability and distribution.
Result of Action
Related compounds have been shown to display potent endoprotease activity against fibrinogen at acid ph .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value has been found to be a crucial factor in the yield of similar compounds .
properties
IUPAC Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNUIQSUXHIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
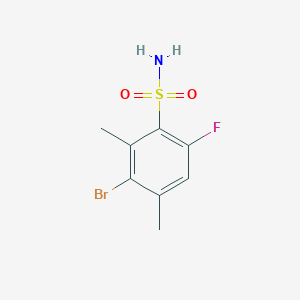
![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
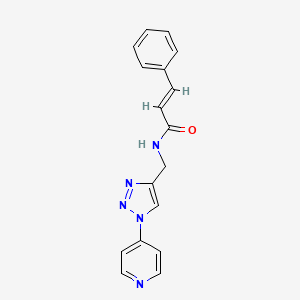
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
